![molecular formula C16H20F3N3O3S B2762801 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 2097939-96-1](/img/structure/B2762801.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
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Description
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20F3N3O3S and its molecular weight is 391.41. The purity is usually 95%.
BenchChem offers high-quality N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclization Catalysts
Sulfonamides, including compounds structurally related to N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide, have been identified as effective terminators of cationic cyclisations. The catalytic activity of trifluoromethanesulfonic acid induces 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines. This process is preferred for the efficient formation of polycyclic systems, even when the piperidines would have been produced by trapping a tertiary carbocation (Haskins & Knight, 2002).
Proton Brake Mechanism
The structural analogs involving methane sulfonic acid demonstrate significant deceleration of rotation rates around chemical bonds, indicating a proton brake mechanism. This mechanism is evident in the selective protonation of pyridine nitrogen atoms, showcasing the influence of structural modifications on molecular behavior and potential applications in molecular brakes (Furukawa et al., 2020).
Lewis Basic Catalysis
Derivatives of l-piperazine-2-carboxylic acid, including N-formamides with structural similarities to the compound , have shown high enantioselectivity as Lewis basic catalysts for hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group is crucial for achieving high enantioselectivity, offering a broad substrate profile and potential for synthesizing enantioenriched compounds (Wang et al., 2006).
Metal Coordination Ligands
N-[2-(Pyridin-2-yl)ethyl]-derivatives, including those with methane-, benzene-, and toluenesulfonamide groups, have been studied for their potential as ligands in metal coordination. The structural analyses reveal their capability to form various supramolecular assemblies, hinting at applications in the development of coordination complexes for catalysis or material science (Jacobs et al., 2013).
properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3S/c1-26(24,25)10-2-7-20-15(23)12-5-8-22(9-6-12)14-4-3-13(11-21-14)16(17,18)19/h2-4,10-12H,5-9H2,1H3,(H,20,23)/b10-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINCKRQSKVYQC-WTDSWWLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide |
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